2-Amino-6-iodobenzoic acid 2-Amino-6-iodobenzoic acid
Brand Name: Vulcanchem
CAS No.: 20776-52-7
VCID: VC2046600
InChI: InChI=1S/C7H6INO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11)
SMILES: C1=CC(=C(C(=C1)I)C(=O)O)N
Molecular Formula: C7H6INO2
Molecular Weight: 263.03 g/mol

2-Amino-6-iodobenzoic acid

CAS No.: 20776-52-7

Cat. No.: VC2046600

Molecular Formula: C7H6INO2

Molecular Weight: 263.03 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-iodobenzoic acid - 20776-52-7

Specification

CAS No. 20776-52-7
Molecular Formula C7H6INO2
Molecular Weight 263.03 g/mol
IUPAC Name 2-amino-6-iodobenzoic acid
Standard InChI InChI=1S/C7H6INO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11)
Standard InChI Key PSQOLYZSEHSFLC-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)I)C(=O)O)N
Canonical SMILES C1=CC(=C(C(=C1)I)C(=O)O)N

Introduction

Structure and Identification

2-Amino-6-iodobenzoic acid belongs to the broader class of halogenated anthranilic acids, combining the nucleophilic properties of the amino group with the potential for metal-catalyzed coupling reactions through the iodine substituent. This molecular arrangement creates a versatile platform for organic synthesis applications.

Basic Identification Parameters

The compound is precisely identified through various chemical identifiers, as shown in Table 1:

ParameterInformation
CAS Number20776-52-7
Molecular FormulaC₇H₆INO₂
Molecular Weight263.03 g/mol
IUPAC Name2-amino-6-iodobenzoic acid
Common Synonyms6-Iodoanthranilic acid; Anthranilic acid, 6-iodo-; Benzoic acid, 2-amino-6-iodo-
Standard InChIInChI=1S/C7H6INO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11)
Standard InChIKeyPSQOLYZSEHSFLC-UHFFFAOYSA-N
SMILESC1=CC(=C(C(=C1)I)C(=O)O)N

The molecular structure features three key functional groups that define its chemical behavior: an amino group (-NH₂) at position 2, an iodine atom at position 6, and a carboxylic acid group (-COOH) . This structural arrangement contributes to its specific reactivity patterns and applications in synthetic chemistry.

Physicochemical Properties

2-Amino-6-iodobenzoic acid demonstrates distinctive physical and chemical properties that influence its behavior in various chemical reactions and applications. These properties have been determined through both experimental measurements and predictive calculations.

Physical Properties

The compound appears as a white crystalline solid with an aromatic odor reminiscent of benzoic acid. It shows high thermal stability and specific solubility characteristics important for its applications in organic synthesis .

Table 2: Comprehensive Physical and Chemical Properties

PropertyValueSource
Physical StateWhite crystalline solid
Melting Point162°C
Boiling Point372.2±37.0°C (Predicted)
Density2.082±0.06 g/cm³ (Predicted)
SolubilityInsoluble in water; Soluble in organic solvents (ethanol, chloroform)
pKa0.86±0.10 (Predicted)
Storage ConditionsKeep in dark place, inert atmosphere, room temperature
Flash Point178.9°C

The relatively high melting point (162°C) indicates considerable intermolecular forces, likely hydrogen bonding between amino and carboxyl groups. Its solubility profile—insoluble in water but soluble in organic solvents—aligns with expectations for compounds containing both polar functional groups and a large hydrophobic moiety like iodine .

Chemical Reactivity

The compound's chemical behavior is dominated by three reactive sites:

  • The amino group (-NH₂) at position 2 exhibits nucleophilic properties and can participate in various reactions including nucleophilic substitutions and condensations.

  • The iodine atom at position 6 makes the compound valuable for metal-catalyzed coupling reactions (Suzuki, Sonogashira, Heck), which are essential in constructing complex molecular structures.

  • The carboxylic acid group can undergo typical esterification and amidation reactions, providing additional functionality for derivatization.

This combination of reactive sites makes 2-Amino-6-iodobenzoic acid particularly valuable in organic synthesis, especially for creating complex heterocyclic compounds and pharmaceutical intermediates.

Synthesis Methods

The synthesis of 2-Amino-6-iodobenzoic acid presents significant challenges, particularly regarding the preservation of the iodine substituent during various chemical transformations. Several methods have been developed, with the nickel boride reduction method proving particularly effective.

Nickel Boride Reduction Method

A landmark study by Seltzman and Berrang demonstrated that nickel boride effectively reduces aryl nitro compounds to the corresponding anilines while preserving sensitive functional groups like iodine substituents and ortho carboalkoxy groups . This is crucial for synthesizing 2-Amino-6-iodobenzoic acid.

The researchers found that conventional reduction methods (FeSOd/NHdOH, SnV/HCl, SnCl₂, or sulfide-modified PVC/H₂) typically resulted in unwanted byproducts: predominantly benzisoxazolone derivatives (due to cyclization) with significant deiodination . Even direct use of NaBH₄-NiCl₂ resulted in substantial deiodination.

The breakthrough came with preforming nickel boride from Ni(OAc)₂·4H₂O and NaBH₄, isolating it, and then using this preformed reagent for reduction. This method achieved quantitative conversion to 2-Amino-6-iodobenzoic acid without the complications observed with other methods .

Table 3: Comparison of Reduction Methods for Synthesizing 2-Amino-6-iodobenzoic acid

Reduction MethodMajor ProductsLimitations
FeSOd/NHdOHBenzisoxazolone + deiodinated productsPoor iodine retention; cyclization
SnV/HClBenzisoxazolone + deiodinated productsPoor iodine retention; cyclization
SnCl₂Benzisoxazolone + deiodinated productsPoor iodine retention; cyclization
Sulfide-modified PVC/H₂Benzisoxazolone + deiodinated productsPoor iodine retention; cyclization
NaBH₄-NiCl₂ (direct)Mainly anthranilic acidSubstantial deiodination
Preformed Ni boride2-Amino-6-iodobenzoic acidQuantitative conversion; preserves iodine

This selective reduction method represents a significant advancement in accessing 2-Amino-6-iodobenzoic acid and similar compounds containing sensitive functional groups.

Applications and Research Findings

2-Amino-6-iodobenzoic acid has found various applications in chemical research, particularly in organic synthesis and pharmaceutical development. Its unique structural features create opportunities for diverse chemical transformations.

Applications in Organic Synthesis

The compound serves as an important intermediate in synthetic organic chemistry due to its multifunctional nature. Specific applications include:

  • Synthesis of modified iodosobenzoic acids with potential applications as enzyme mimics

  • Building block for heterocyclic compounds through cyclization reactions

  • Starting material for metal-catalyzed coupling reactions via the iodine substituent

  • Precursor for various pharmaceutical intermediates

Comparative Studies with Related Compounds

While research specifically on 2-Amino-6-iodobenzoic acid appears somewhat limited, studies on its structural isomer 2-Amino-5-iodobenzoic acid (AIBA) provide valuable insights into the potential of these compounds. Researchers have demonstrated that AIBA effectively enhances perovskite solar cell performance through passivation effects .

Table 4: Comparison of 2-Amino-6-iodobenzoic acid with Related Compounds

CompoundStructure DifferenceKey ApplicationsNotable Properties
2-Amino-6-iodobenzoic acidIodine at position 6Intermediates for enzyme mimics; Organic synthesisStable under specific reduction conditions; Multiple reactive sites
2-Amino-5-iodobenzoic acidIodine at position 5Perovskite solar cell enhancementEffective passivation agent; Improves power conversion efficiency and stability
2-Amino-3-bromo-5-iodobenzoic acidAdditional bromine at position 3, iodine at position 5Complex organic synthesisEnhanced reactivity in metal-catalyzed reactions; Multiple halogenation sites

Research on 2-Amino-5-iodobenzoic acid has shown impressive results in perovskite solar cells, with enhanced power conversion efficiency (PCE) of 20.23% and improved stability metrics. The treated solar cells maintained about 83.41% of initial PCE after 600 hours under moderate humidity conditions (40% RH), significantly outperforming control devices .

Hazard TypeClassificationHazard StatementNotification Percentage
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed100%
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation100%
Eye Damage/IrritationCategory 2H319: Causes serious eye irritation100%
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation100%
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin50%
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled50%

These classifications are based on aggregated information from multiple notifications to regulatory authorities .

SupplierProduct ReferencePurityNotable Information
Apollo ScientificOR40013598%Available as 100mg, 250mg, 1g quantities
AiFChemACPJLR43299.69%For scientific research only
Vulcan ChemicalVC2046600Not specifiedFor research use only
GlpBioGF37671>98%Sample solution provided at 25 µL, 10mM
Cymit QuimicaVarious references95-98%Multiple package sizes available

The compound is typically sold in quantities ranging from 100 mg to 1 g, suitable for laboratory-scale research applications .

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